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molecular formula C11H8Cl2INO2 B8460187 Ethyl 4,6-dichloro-3-iodo-1H-indole-2-carboxylate CAS No. 161230-93-9

Ethyl 4,6-dichloro-3-iodo-1H-indole-2-carboxylate

Cat. No. B8460187
M. Wt: 383.99 g/mol
InChI Key: LMGDWJNJNFPCBM-UHFFFAOYSA-N
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Patent
US05519048

Procedure details

Combine 4,6-dichloro-indole-2-carboxylic acid, ethyl ester (5.2 g, 20.0 mmol) and sodium hydroxide (0.80 g, 20 mmol) in ethanol (250 mL). Add iodine (5.1 g, 20.0 mmol) as a solution in ethanol (100 mL). After 1 hour, concentrate the reaction mixture in vacuo to obtain a residue. Dissolve the residue in ethyl acetate and extract with 1M hydrochloric acid solution and then with saturated sodium chloride solution. Dry the organic layer over magnesium sulfate and evaporate in vacuo. Chromatograph on silica gel eluting with 25% ethyl acetate/hexane. Combine the product containing fractions and evaporate in vacuo. Recrystallize form ethyl acetate/hexane to give the title compound as a solid; mp: 218°-220° C. Elem. Anal. calculated for C11H8Cl2INO2 : C, 34.41; H, 2.10; N, 3.65. Found: C, 34.67; H, 2.09; N, 3.68.
Quantity
5.2 g
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
reactant
Reaction Step Two
Quantity
5.1 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]2[C:3]=1[CH:4]=[C:5]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:6]2.[OH-].[Na+].[I:19]I>C(O)C.C(OCC)(=O)C>[Cl:1][C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[C:7]2[C:3]=1[C:4]([I:19])=[C:5]([C:12]([O:14][CH2:15][CH3:16])=[O:13])[NH:6]2 |f:1.2|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
ClC1=C2C=C(NC2=CC(=C1)Cl)C(=O)OCC
Step Two
Name
Quantity
0.8 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
5.1 g
Type
reactant
Smiles
II
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrate the reaction mixture in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain a residue
EXTRACTION
Type
EXTRACTION
Details
extract with 1M hydrochloric acid solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organic layer over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
ADDITION
Type
ADDITION
Details
containing fractions
CUSTOM
Type
CUSTOM
Details
evaporate in vacuo
CUSTOM
Type
CUSTOM
Details
Recrystallize
CUSTOM
Type
CUSTOM
Details
form ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C2C(=C(NC2=CC(=C1)Cl)C(=O)OCC)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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